3-Acetyl-5-aminobenzoic acid
CAS No.:
Cat. No.: VC19900185
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 3-acetyl-5-aminobenzoic acid |
| Standard InChI | InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13) |
| Standard InChI Key | WFEFIEQZGPECHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)N)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-Acetyl-5-aminobenzoic acid is characterized by a benzene ring substituted with an acetamido group (-NHCOCH) at position 3, a free amino group (-NH) at position 5, and a carboxylic acid group (-COOH) at position 1 . The presence of these functional groups confers both hydrophilic and hydrophobic properties, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 194.19 g/mol | PubChem |
| CAS Number | 15089-84-6 | PubChem |
| IUPAC Name | 3-acetamido-5-aminobenzoic acid | PubChem |
| SMILES | CC(=O)NC1=CC(=CC(=C1)N)C(=O)O | PubChem |
Spectral Data
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Infrared (IR) Spectroscopy: Peaks at 1680 cm (C=O stretch of acetamide) and 3300 cm (N-H stretch of amino group) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Production
Industrial Synthesis
The primary synthesis route involves the acetylation of 3,5-diaminobenzoic acid in an aqueous mineral acid medium, followed by precipitation of the product as a salt and subsequent neutralization .
Key Steps:
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Acetylation: 3,5-Diaminobenzoic acid reacts with acetic anhydride in hydrochloric acid, selectively acetylating the 3-amino group.
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Precipitation: The intermediate forms a hydrochloride salt, which is isolated via filtration.
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Neutralization: Treatment with sodium hydroxide liberates the free acid .
Table 2: Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactant | 3,5-Diaminobenzoic acid |
| Acetylating Agent | Acetic anhydride |
| Catalyst | Hydrochloric acid |
| Temperature | 25–30°C |
| Yield | 75–85% |
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional methods .
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Enzymatic Acetylation: Uses lipases for greener synthesis, though yields remain suboptimal (~60%) .
Analytical Characterization
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve the compound with a retention time of 6.8 minutes .
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with tert-butyldimethylsilyl groups enhances volatility, yielding a characteristic fragment at m/z 335 .
Spectroscopic Techniques
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Mass Spectrometry (MS): ESI-MS in negative mode shows a predominant [M-H] ion at m/z 193 .
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X-ray Crystallography: Single-crystal analyses reveal a planar benzene ring with dihedral angles of 12° between substituents .
Applications and Industrial Use
Pharmaceutical Intermediates
3-Acetyl-5-aminobenzoic acid serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and folate antagonists . Its acetyl group protects the amine during coupling reactions, enabling precise functionalization.
Research Reagents
Commercial suppliers (e.g., Thermo Scientific) offer the compound for investigating protein acetylation and metabolic pathways .
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